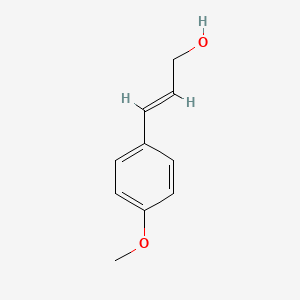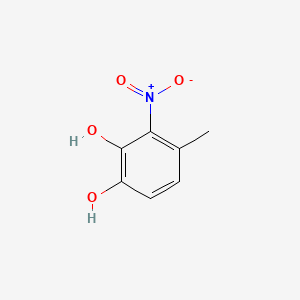
4-Methyl-3-nitrobenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-nitrocatechol is a methylcatechol that is 4-methylcatechol in which the hydrogen at position 3 has been replaced by a nitro group. It is a methylcatechol and a nitrotoluene. It is a conjugate acid of a 4-methyl-3-nitrocatechol(1-).
科学的研究の応用
Synthesis and Structural Analysis
- Feng Bai-cheng (2006) synthesized 3,4-methylenedioxy-nitrobenzene, a compound structurally related to 4-Methyl-3-nitrobenzene-1,2-diol, and determined its structure using X-ray crystallography (Feng Bai-cheng, 2006).
Chemical Reaction Mechanisms
- Haiss and Zeller (2011) investigated the selective methylation of nitrobenzenes, demonstrating the importance of the ortho substituent in these reactions (P. Haiss & K. Zeller, 2011).
Photoreduction Studies
- Norambuena et al. (2004) studied the reduction of nitrobenzenes with various substituents, including those similar to 4-Methyl-3-nitrobenzene-1,2-diol, providing insights into the photoreduction process and its dependence on the nature of the substituents (E. Norambuena et al., 2004).
Computational Chemistry and Bond Dissociation Energies
- Shao, Cheng, and Yang (2005) conducted density functional calculations to determine bond dissociation energies in various nitroaromatic compounds, providing a theoretical basis for understanding the stability of compounds like 4-Methyl-3-nitrobenzene-1,2-diol (J. Shao et al., 2005).
Electrochemical Studies
- Karikalan et al. (2017) focused on the electrocatalytic reduction of nitroaromatic compounds, offering insights into the reactivity and potential environmental applications of compounds like 4-Methyl-3-nitrobenzene-1,2-diol (N. Karikalan et al., 2017).
Biological Activity and Metabolism
- Teramoto, Tanaka, and Wariishi (2004) explored the fungal metabolism of 4-nitrophenol, a compound structurally related to 4-Methyl-3-nitrobenzene-1,2-diol, highlighting the role of cytochrome P450 in the hydroxylation reaction (H. Teramoto et al., 2004).
特性
CAS番号 |
92538-95-9 |
|---|---|
分子式 |
C7H7NO4 |
分子量 |
169.13 g/mol |
IUPAC名 |
4-methyl-3-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C7H7NO4/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,9-10H,1H3 |
InChIキー |
JNHOFPQUTOBFOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)O)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=C(C=C1)O)O)[N+](=O)[O-] |
その他のCAS番号 |
92538-95-9 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



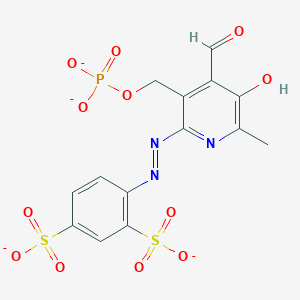
![(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B1239244.png)

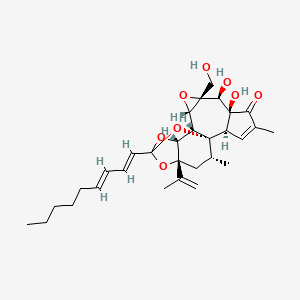

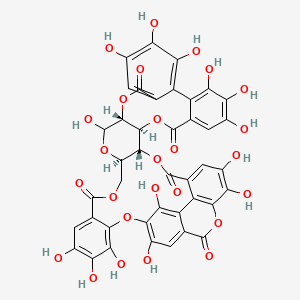

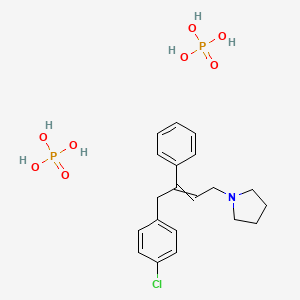

![4-[[[2-(4-methoxyphenyl)-3-oxo-1H-isoindol-4-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1239257.png)
![(6aS)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1239258.png)
